![molecular formula C21H20N4O3S B11008004 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008004.png)
2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
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Overview
Description
This compound is a fascinating fusion of indole and thiadiazole moieties. Let’s break it down:
Indole: A bicyclic aromatic heterocycle, indole is found in various natural products, pharmaceuticals, and biological molecules. It’s a key building block in drug discovery.
Thiadiazole: A five-membered ring containing sulfur and nitrogen atoms, thiadiazoles exhibit diverse biological activities.
Preparation Methods
Synthetic Routes::
Indole Formation:
Thiadiazole Formation:
- While no specific industrial method exists, laboratory-scale synthesis can be scaled up with appropriate modifications.
Chemical Reactions Analysis
Oxidation: The indole ring can undergo oxidation with reagents like or .
Reduction: Reduction of the indole moiety can be achieved using or .
Substitution: The benzyl group can be substituted using or .
Major Products: The compound’s reactivity leads to various derivatives, including substituted indoles and thiadiazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The indole and thiadiazole moieties are known for their biological significance, particularly in cancer therapy.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. In silico studies suggest that it could inhibit key enzymes involved in tumor growth, such as topoisomerases and kinases .
- Case Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, a related indole derivative was shown to inhibit the growth of MCF-7 breast cancer cells significantly .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which is crucial in treating chronic inflammatory diseases.
- Research Findings : Molecular docking studies indicate that it may act as a potent inhibitor of lipoxygenase enzymes involved in inflammatory processes. This inhibition could lead to decreased production of pro-inflammatory mediators like leukotrienes .
- Experimental Evidence : In vivo models have shown that compounds with similar structures can reduce inflammation markers in animal models of arthritis and colitis .
Antimicrobial Activity
The presence of the thiadiazole ring is associated with antimicrobial properties. This compound may exhibit activity against a range of pathogens.
- Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with nucleic acid metabolism, leading to bacterial death .
- Case Studies : Preliminary studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli .
Data Tables
Mechanism of Action
Targets: The compound likely interacts with cellular proteins or enzymes.
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
The compound 2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide represents a novel class of bioactive compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and mechanisms of action.
Chemical Structure
The compound features a complex structure combining an indole moiety and a thiadiazole ring, which are known for their diverse biological activities. The presence of the benzyloxy group enhances lipophilicity, potentially improving bioavailability.
Pharmacological Properties
Research indicates that derivatives of thiadiazoles exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines. For instance:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
The compound's effectiveness is often compared to established chemotherapeutics like sorafenib. In one study, the IC50 values for the compound were significantly lower than those for sorafenib, indicating higher potency in certain cases .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression , particularly at the sub-G1 phase.
- Interaction with key signaling pathways involved in cell proliferation and survival.
Anti-inflammatory Activity
Thiadiazole derivatives have been documented to possess anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes (COX). The evaluated compound may also demonstrate similar effects, contributing to its therapeutic potential in inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The incorporation of different substituents on the thiadiazole and indole rings can lead to derivatives with enhanced biological activity.
Synthetic Route Overview
- Formation of Indole Derivative : Synthesis begins with the preparation of the indole core.
- Thiadiazole Ring Formation : The thiadiazole ring is constructed through cyclization reactions involving appropriate precursors.
- Final Coupling : The indole and thiadiazole components are coupled to yield the target compound.
Case Studies
Several studies have reported on the biological evaluation of similar compounds:
- A study highlighted that certain thiadiazole derivatives showed promising anticancer activity against resistant strains of Mycobacterium tuberculosis, indicating potential utility in treating infectious diseases alongside cancer .
- Another research effort focused on the synthesis of related compounds that demonstrated selective inhibition of COX enzymes, suggesting a dual role in managing inflammation and cancer .
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3S/c1-27-14-20-23-24-21(29-20)22-19(26)12-25-10-9-16-11-17(7-8-18(16)25)28-13-15-5-3-2-4-6-15/h2-11H,12-14H2,1H3,(H,22,24,26) |
InChI Key |
GVVBRFGYFPTZPK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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